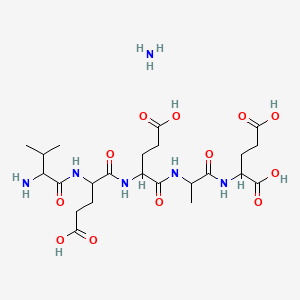
Val-glu-glu-ala-glu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Val-glu-glu-ala-glu is a useful research compound. Its molecular formula is C23H40N6O12 and its molecular weight is 592.603. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Applications
1.1 Neuroprotective Effects
Recent studies have demonstrated that peptides similar to Val-glu-glu-ala-glu exhibit neuroprotective properties. For instance, the modified GLP-1 peptide (Val(8))GLP-1-Glu-PAL has been shown to enhance hippocampal neurogenesis and improve glucose homeostasis in high-fat-fed mice. This peptide variant was noted for its prolonged action and effectiveness in stimulating insulin secretion while reducing plasma glucose levels significantly .
1.2 Antimicrobial Activity
Peptides containing sequences similar to this compound have been investigated for their antimicrobial properties. Research indicates that certain peptide-based hydrogels can effectively combat both Gram-positive and Gram-negative bacteria. The incorporation of nanoparticles into these hydrogels enhances their antibacterial activity, showcasing the potential for developing advanced antimicrobial materials .
Material Science Applications
2.1 Peptide-Based Hydrogels
Peptide hydrogels incorporating sequences like this compound are being explored for their tunable properties in biomedical applications. These hydrogels can be engineered to respond to environmental stimuli, making them suitable for drug delivery systems and tissue engineering. The ability to modulate their mechanical properties through co-assembly with other materials has been particularly noteworthy .
2.2 Nanoparticle Synthesis
The use of peptide sequences in the synthesis of nanoparticles has been documented. For example, peptide-based systems can facilitate the in situ generation of silver nanoparticles within hydrogel matrices, which can then be utilized for various applications including catalysis and antimicrobial treatments .
Food Technology Applications
3.1 Antioxidant Properties
Peptides similar to this compound have been identified as having antioxidant properties, which can be beneficial in food preservation. Hydrolysates rich in amino acids such as valine and glutamic acid have shown potential in protecting food products from oxidative damage, thereby extending shelf life and enhancing nutritional value .
Case Studies
Properties
CAS No. |
100930-17-4 |
|---|---|
Molecular Formula |
C23H40N6O12 |
Molecular Weight |
592.603 |
IUPAC Name |
2-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]pentanedioic acid;azane |
InChI |
InChI=1S/C23H37N5O12.H3N/c1-10(2)18(24)22(38)27-13(5-8-16(31)32)21(37)26-12(4-7-15(29)30)20(36)25-11(3)19(35)28-14(23(39)40)6-9-17(33)34;/h10-14,18H,4-9,24H2,1-3H3,(H,25,36)(H,26,37)(H,27,38)(H,28,35)(H,29,30)(H,31,32)(H,33,34)(H,39,40);1H3 |
InChI Key |
LPMNLSKIHQMUEJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















